molecular formula C24H17N3O6S B15018776 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate

1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate

Cat. No.: B15018776
M. Wt: 475.5 g/mol
InChI Key: RGMDYGPGSIBQQA-PCLIKHOPSA-N
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Description

1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound that features a naphthalene core substituted with a phenylformamido group and a nitrobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves multi-step organic reactions. One common approach is the condensation reaction between naphthalene-2-carbaldehyde and phenylformamide in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the imine group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The nitrobenzene sulfonate group can also participate in electron transfer reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-1-YL 4-NITROBENZENE-1-SULFONATE
  • 3-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE

Uniqueness

1-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C24H17N3O6S

Molecular Weight

475.5 g/mol

IUPAC Name

[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C24H17N3O6S/c28-24(18-7-2-1-3-8-18)26-25-16-22-21-9-5-4-6-17(21)10-15-23(22)33-34(31,32)20-13-11-19(12-14-20)27(29)30/h1-16H,(H,26,28)/b25-16+

InChI Key

RGMDYGPGSIBQQA-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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